molecular formula C12H17N B13335022 (1S,2S)-2-phenylcyclohexan-1-amine

(1S,2S)-2-phenylcyclohexan-1-amine

Katalognummer: B13335022
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: KLJIPLWGNJQJRM-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-phenylcyclohexan-1-amine is a chiral amine compound characterized by a cyclohexane ring substituted with a phenyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-phenylcyclohexan-1-amine typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (1S,2S)-2-phenylcyclohexanone with a chiral borane reagent can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of chiral catalysts or auxiliaries are crucial for cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-phenylcyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-phenylcyclohexan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1S,2S)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the phenyl group can participate in π-π interactions, further stabilizing the binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-2-phenylcyclohexan-1-amine: The enantiomer of (1S,2S)-2-phenylcyclohexan-1-amine, which may have different biological activities.

    Cyclohexylamine: A simpler analog without the phenyl group, used in various industrial applications.

    Phenylcyclohexane: Lacks the amine group, used as a solvent and in organic synthesis.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a phenyl group and an amine group. This combination allows for specific interactions with molecular targets, making it valuable in asymmetric synthesis and pharmaceutical development .

Eigenschaften

Molekularformel

C12H17N

Molekulargewicht

175.27 g/mol

IUPAC-Name

(1S,2S)-2-phenylcyclohexan-1-amine

InChI

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12-/m0/s1

InChI-Schlüssel

KLJIPLWGNJQJRM-RYUDHWBXSA-N

Isomerische SMILES

C1CC[C@@H]([C@@H](C1)C2=CC=CC=C2)N

Kanonische SMILES

C1CCC(C(C1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.